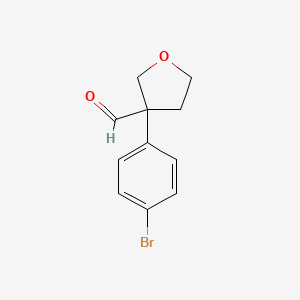

3-(4-Bromophenyl)oxolane-3-carbaldehyde

Description

3-(4-Bromophenyl)oxolane-3-carbaldehyde is a heterocyclic aldehyde featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a 4-bromophenyl group and a carbaldehyde moiety. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.11 g/mol and a CAS registry number of 138.21 (as reported in the Enamine Ltd Building Blocks Catalogue) .

Properties

IUPAC Name |

3-(4-bromophenyl)oxolane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,7H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWFRQGRHWKEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Bromophenyl)oxolane-3-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with an appropriate oxolane derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 4-bromobenzaldehyde reacts with a Grignard reagent derived from oxolane, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-Bromophenyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through reactions such as nucleophilic substitution.

Suzuki–Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromophenyl)oxolane-3-carbaldehyde is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

Material Science: It is employed in the synthesis of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)oxolane-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, through its functional groups. The bromophenyl group and the aldehyde functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with 4-Bromophenyl Substitution

1,3,4-Oxadiazole Derivatives

Compounds such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) share the 4-bromophenyl group but replace the oxolane ring with a 1,3,4-oxadiazole scaffold. These derivatives demonstrated 59.5% and 61.9% inhibition of carrageenan-induced paw edema in rats at 100 mg/kg, comparable to indomethacin (64.3% at 20 mg/kg) . Their Severity Index (SI) values (0.75 for IIIa and 0.83 for IIIb) indicate lower toxicity compared to β-(4-bromobenzoyl)propionic acid (SI = 1.17) and indomethacin (SI = 2.67) .

Chalcone-Based Acetamides

Compounds like 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide incorporate the 4-bromophenyl group into an acryloyl-phenoxy framework. These are synthesized via chloroacetylation and coupling reactions, highlighting the versatility of bromophenyl intermediates in constructing complex bioactive molecules .

Functional Analogues with Aldehyde or Heterocyclic Moieties

5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

This oxazole-based aldehyde (molecular formula C₁₁H₉NO₂, 187.20 g/mol) shares the carbaldehyde group but lacks the bromophenyl substitution.

Anti-Inflammatory Coumarins

Their complex structures highlight the role of bromophenyl groups in enhancing bioactivity .

Data Table: Key Properties and Activities of Compared Compounds

Biological Activity

3-(4-Bromophenyl)oxolane-3-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉BrO₂

- Molecular Weight : 253.09 g/mol

- IUPAC Name : this compound

The compound features a bromophenyl group attached to an oxolane ring with an aldehyde functional group, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antibacterial effects against various strains of bacteria.

- Enzyme Inhibition : The compound may inhibit certain enzymes, which can be crucial for therapeutic applications in treating diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Binding Interactions : The aldehyde group can participate in hydrogen bonding with target biomolecules, enhancing the binding affinity and specificity.

- Structural Stability : The presence of the bromophenyl moiety may improve the compound's stability and bioavailability.

Antibacterial Screening

A study evaluated the antibacterial properties of various derivatives similar to this compound. The results indicated that compounds with electron-withdrawing groups, like bromine, exhibited enhanced antibacterial activity compared to their chlorine analogs. This enhancement is likely due to increased electron density that improves interactions with bacterial targets .

Enzyme Inhibition Analysis

In vitro assays have demonstrated that derivatives related to this compound significantly inhibit acetylcholinesterase (AChE) and urease. For instance:

- AChE Inhibition : Compounds similar to this compound showed IC50 values indicating effective concentrations for therapeutic use in neuropharmacology.

- Urease Inhibition : The compound also exhibited significant urease inhibitory activity, relevant for treating infections associated with urease-producing bacteria .

Comparative Biological Activity Table

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | This compound | TBD | |

| AChE Inhibition | Similar Derivative | 12.5 | |

| Urease Inhibition | Similar Derivative | 15.0 |

Q & A

Q. What are the established synthetic routes for 3-(4-Bromophenyl)oxolane-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions of bromophenyl precursors with oxolane (tetrahydrofuran) derivatives. Key steps include aldehyde functionalization and bromophenyl group incorporation. Optimization requires controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield and purity. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance cyclization efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8 ppm) and oxolane ring structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 138.21 for [M+H]⁺) and fragmentation patterns.

- Infrared (IR) : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) bonds are critical .

Q. How can researchers verify the stereochemistry and crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related bromophenyl-aldehyde derivative (3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) was structurally resolved using SC-XRD, revealing dihedral angles and packing motifs. SHELX software is commonly employed for refinement .

Advanced Research Questions

Q. What strategies address discrepancies between computational and experimental spectral data during structure elucidation?

Discrepancies in NMR or IR data may arise from solvent effects or dynamic equilibria. Mitigation strategies include:

- Solvent Screening : Test polar vs. non-polar solvents to assess shifts in NMR peaks.

- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental spectra to identify conformational mismatches.

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals .

Q. How can the aldehyde group in this compound be leveraged for derivatization in drug discovery?

The aldehyde moiety enables nucleophilic addition reactions (e.g., formation of hydrazones or Schiff bases). For instance, condensation with amines or hydrazines can yield bioactive derivatives, as seen in the synthesis of anti-inflammatory pyrazole-carbaldehyde analogs .

Q. What mechanistic insights are critical for scaling up its synthesis while maintaining enantiopurity?

- Catalyst Design : Chiral catalysts (e.g., organocatalysts or metal complexes) can control stereochemistry during cyclization.

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC to identify rate-limiting steps.

- Purification : Use chiral stationary phases in HPLC for enantiomeric separation .

Q. How do solvatochromic properties influence its application in photophysical studies?

The compound’s absorbance/emission shifts in polar solvents (e.g., ethanol vs. hexane) can be quantified via UV-Vis spectroscopy. For example, a related bromophenyl-pyrazole-carbaldehyde derivative exhibited solvatochromism due to intramolecular charge transfer, making it a candidate for sensor development .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting HPLC purity results versus elemental analysis data?

Contradictions may arise from co-eluting impurities in HPLC or hygroscopicity affecting elemental analysis. Cross-validate with:

Q. What role does computational modeling play in predicting its reactivity in cross-coupling reactions?

DFT calculations can predict sites for Suzuki-Miyaura coupling (e.g., bromophenyl C-Br bond activation) by analyzing electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). This guides experimental design for aryl-aryl bond formation .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating its bioactivity, and how are false positives minimized?

- Anti-inflammatory Assays : Measure inhibition of LPS-induced NO production in macrophages (IC₅₀ values).

- Cytotoxicity Screening : Use MTT/WST-1 assays on multiple cell lines (e.g., HEK293, HeLa) to rule out nonspecific toxicity.

- Controls : Include vehicle-only and known inhibitors (e.g., dexamethasone) to validate results .

Methodological Best Practices

- Crystallography : Use SHELXL for refining crystal structures, ensuring R-factors < 5% .

- Synthetic Reproducibility : Document solvent batch numbers and humidity levels, as moisture can hydrolyze the aldehyde group .

- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) using standardized formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.